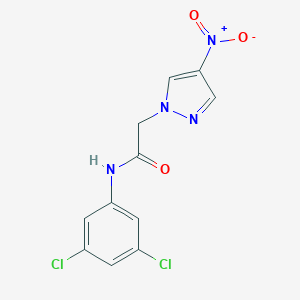
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide, also known as CFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CFMP belongs to the class of pyrazole-based compounds, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mechanism of Action
The exact mechanism of action of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and nitric oxide. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been shown to activate the opioid receptor, which is involved in the modulation of pain perception.
Biochemical and Physiological Effects
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been found to reduce the production of nitric oxide, which is involved in the pathogenesis of various inflammatory diseases. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to exhibit analgesic activity in animal models of pain. It has been found to reduce the nociceptive response in the formalin test and the acetic acid-induced writhing test. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been studied for its potential antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells.
Advantages and Limitations for Lab Experiments
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in the field of medicine, and its mechanisms of action are well understood. However, there are also some limitations associated with 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been found to exhibit poor solubility in aqueous solutions, which may limit its bioavailability.
Future Directions
There are several future directions for the study of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide. One potential direction is the development of novel analogs of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide with improved bioavailability and reduced cytotoxicity. Another potential direction is the study of the potential antitumor activity of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide in animal models of cancer. Further studies are also needed to elucidate the exact mechanism of action of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide and its potential applications in the treatment of inflammatory diseases and pain. Additionally, the potential use of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide as a diagnostic tool for cancer detection and treatment monitoring should be explored.
Synthesis Methods
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of 4-fluoro-2-methylphenyl hydrazine with 4-chloro-3-oxobutanoyl chloride in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide. Another method involves the reaction of 4-fluoro-2-methylphenyl hydrazine with ethyl 4-chloro-3-oxobutanoate in the presence of triethylamine, followed by the hydrolysis of the ester group with sodium hydroxide to obtain 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide.
Scientific Research Applications
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. It has also been found to reduce the production of nitric oxide, which is involved in the pathogenesis of various inflammatory diseases. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to exhibit analgesic activity in animal models of pain. It has been found to reduce the nociceptive response in the formalin test and the acetic acid-induced writhing test. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been studied for its potential antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells.
properties
Product Name |
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide |
|---|---|
Molecular Formula |
C11H9ClFN3O |
Molecular Weight |
253.66 g/mol |
IUPAC Name |
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H9ClFN3O/c1-6-4-7(13)2-3-9(6)15-11(17)10-8(12)5-14-16-10/h2-5H,1H3,(H,14,16)(H,15,17) |
InChI Key |
CCSKFBCFPWHSBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=NN2)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=NN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)

![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)

![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)



![2-{[(2-Chlorophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B213615.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B213619.png)